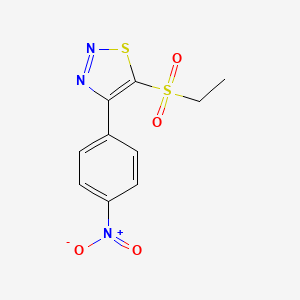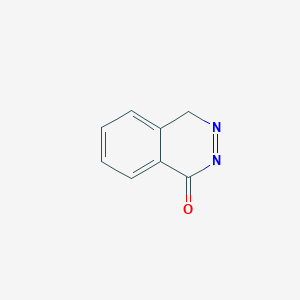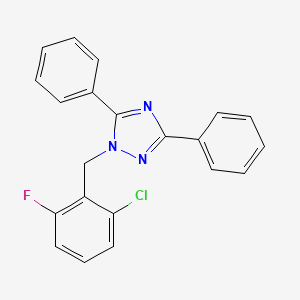
5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethylsulfonyl group and a nitrophenyl group attached to the thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole typically involves the reaction of 4-nitrobenzene-1-sulfonyl chloride with ethyl hydrazinecarboxylate, followed by cyclization. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ethylsulfonyl group can be oxidized to a sulfone.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(Ethylsulfonyl)-4-(4-aminophenyl)-1,2,3-thiadiazole.
Reduction: Formation of this compound sulfone.
Substitution: Formation of various substituted thiadiazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as conductivity and fluorescence.
Wirkmechanismus
The mechanism of action of 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an active intermediate that interacts with enzymes or receptors. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability. The thiadiazole ring can participate in various biochemical pathways, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Nitrophenyl)-1,2,3-thiadiazole: Lacks the ethylsulfonyl group, which may affect its solubility and reactivity.
5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
5-(Ethylsulfonyl)-4-phenyl-1,2,3-thiadiazole: Lacks the nitro group, which may affect its biological activity.
Uniqueness
5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole is unique due to the presence of both the ethylsulfonyl and nitrophenyl groups, which confer specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H9N3O4S2 |
|---|---|
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
5-ethylsulfonyl-4-(4-nitrophenyl)thiadiazole |
InChI |
InChI=1S/C10H9N3O4S2/c1-2-19(16,17)10-9(11-12-18-10)7-3-5-8(6-4-7)13(14)15/h3-6H,2H2,1H3 |
InChI-Schlüssel |
KKFPXCOMZXNCCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-(2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11780232.png)

![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone](/img/structure/B11780240.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780250.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-4-carboxylic acid](/img/structure/B11780254.png)

![(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B11780276.png)

![tert-Butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11780295.png)

